Natriumhypophosphit

Übersicht

Beschreibung

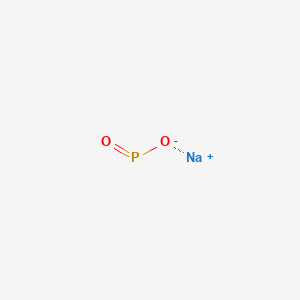

Sodium hypophosphite, also known as sodium phosphinate, is the sodium salt of hypophosphorous acid. Its chemical formula is NaPO₂H₂, and it is often encountered as the monohydrate, NaPO₂H₂·H₂O. At room temperature, it appears as odorless white crystals and is highly soluble in water. Sodium hypophosphite is known for its strong reducing properties and is widely used in various industrial applications, particularly in electroless nickel plating .

Wissenschaftliche Forschungsanwendungen

Sodium hypophosphite has a wide range of applications in scientific research and industry:

Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of nickel nanoparticles.

Biology: Investigated for its potential use as a food additive and in the treatment of obesity.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Widely used in electroless nickel plating, flame-retardant treatments for fabrics, and as a cross-linking agent for improving fabric properties

Wirkmechanismus

Sodium hypophosphite exerts its effects primarily through its strong reducing properties. In electroless nickel plating, it reduces nickel ions in solution to metallic nickel on substrates. This process involves the following steps:

Activation: The substrate is activated with fine particles of palladium.

Reduction: Sodium hypophosphite reduces nickel ions to metallic nickel, forming a nickel-phosphorus film.

Safety and Hazards

Zukünftige Richtungen

Sodium hypophosphite has attracted much attention in both scientific and industrial applications and is produced commercially on a large scale . Much of the interest in sodium hypophosphite is due to its wide utilization as a reducing agent, a flame-retardant in cotton fabrics, and electrodeposition of copper-coated graphite powders . It is expected to continue to play a significant role in various fields in the future .

Biochemische Analyse

Biochemical Properties

Sodium hypophosphite can reduce metal ions back into base metal . This forms the basis for electroless nickel plating (Ni-P), which is its main industrial application . Sodium hypophosphite is capable of reducing nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates .

Cellular Effects

It is known that it can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . This suggests that it may have an impact on cellular processes involving metal ions.

Molecular Mechanism

The molecular mechanism of Sodium hypophosphite is primarily based on its reducing properties . It can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The resulting nickel deposit contains up to 15% phosphorus .

Temporal Effects in Laboratory Settings

Sodium hypophosphite is a stable compound that easily absorbs moisture from the air . It decomposes into phosphine, which is irritating to the respiratory tract, and disodium phosphate .

Metabolic Pathways

Sodium hypophosphite is involved in the reduction of metal ions back into base metal . This suggests that it may interact with enzymes or cofactors involved in metal ion metabolism.

Transport and Distribution

Given its solubility in water , it is likely to be distributed throughout the body via the bloodstream.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hypophosphite can be synthesized by the careful addition of white phosphorus to a hot aqueous solution of sodium hydroxide. The reaction proceeds as follows:

P4+4NaOH+4H2O→4NaPO2H2+2H2

This reaction produces sodium hypophosphite and hydrogen gas as a byproduct .

Industrial Production Methods: In industrial settings, sodium hypophosphite is produced by reacting white phosphorus with a hot aqueous solution of sodium hydroxide. The process involves the following steps:

Material Preparation: Yellow phosphorus, lime, ionic-membrane caustic soda, and water are mixed in specific proportions.

Reaction: The mixture is reacted to obtain a sodium hypophosphite solution and calcium phosphate precipitation.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium hypophosphite undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent, reducing metal ions back to their base metal form. This property is utilized in electroless nickel plating.

Oxidation: Sodium hypophosphite can be oxidized to sodium phosphate.

Decomposition: When heated, it decomposes into phosphine gas and sodium phosphite.

Common Reagents and Conditions:

Reducing Agents: Sodium hypophosphite is commonly used with nickel salts in electroless nickel plating.

Oxidizing Agents: It can be oxidized using strong oxidizing agents like potassium permanganate.

Major Products:

Electroless Nickel Plating: Produces a durable nickel-phosphorus film.

Decomposition: Produces phosphine gas and sodium phosphite.

Vergleich Mit ähnlichen Verbindungen

Sodium hypophosphite is unique among hypophosphites due to its strong reducing properties and wide range of applications. Similar compounds include:

Potassium Hypophosphite: Similar reducing properties but different solubility and reactivity.

Hypophosphorous Acid: The parent compound of sodium hypophosphite, used in similar applications but with different handling and storage requirements

Eigenschaften

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS RN |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)